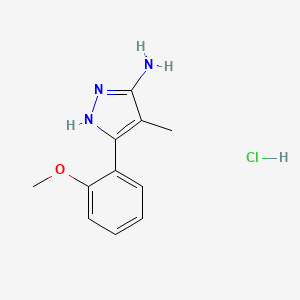

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “2-methoxyphenyl” and “4-methyl” parts suggest the presence of a phenyl ring with a methoxy (OCH3) group attached, and a methyl (CH3) group attached to the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antimicrobial and Anticoccidial Activity

- The compound was used in the synthesis of derivatives that exhibited significant in vitro antimicrobial activity and were notably more active as coccidiostats than the starting material. These derivatives showed total protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Synthetic Applications

- The compound has been utilized in various synthetic applications, including the synthesis of secondary amines, which are key intermediates in the synthesis of pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

- It has also been involved in the preparation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Spectroscopic and Crystallographic Investigations

- Schiff base ligands derived from this compound have been characterized using various techniques, including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography. These investigations provided insights into the tautomeric equilibria of the compound (Hayvalı, Unver, & Svoboda, 2010).

Studies in Organized Assemblies and Ionic Salts

- The compound has been used in the study of anion-directed organized assemblies of protonated pyrazole-based ionic salts. These studies contribute to understanding the molecular interactions in solid-state chemistry (Zheng, Wang, Fan, & Zheng, 2013).

Corrosion Inhibition

- Derivatives of the compound have shown potential as corrosion inhibitors. This application is significant in the field of materials science and engineering (Mahmoud, 2005).

Biological Activity Studies

- Various derivatives synthesized from the compound have been evaluated for biological activities, including antibacterial and antifungal properties. This is crucial for the development of new medicinal compounds (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Properties

IUPAC Name |

5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2;/h3-6H,1-2H3,(H3,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSBITLZIDHXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

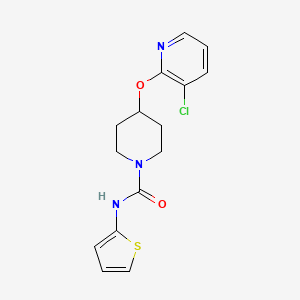

![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)

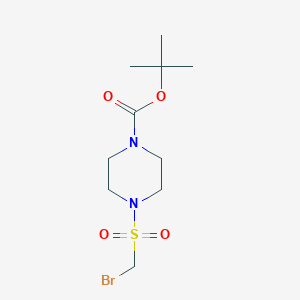

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)

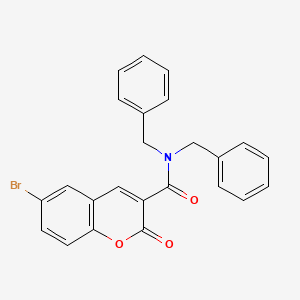

![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)

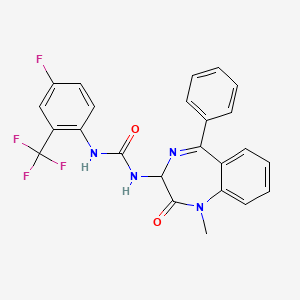

![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)